

thieno[2,3-c]benzothiepin-4(9H)-one chemical structure and properties

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Compound of Interest

thieno[2,3-c][2]benzothiepin4(9H)-one

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An In-depth Technical Guide on Thieno[2,3-c]benzothiepin-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on thieno[2,3-c]benzothiepin-4(9H)-one is extremely limited. This guide provides a comprehensive overview of the available information, including data on a closely related derivative, and outlines plausible synthetic and biological concepts based on established knowledge of similar heterocyclic systems.

Core Chemical Structure and Nomenclature

Thieno[2,3-c]benzothiepin-4(9H)-one is a tricyclic heterocyclic compound. Its structure consists of a thiophene ring fused to a benzothiepin system. The nomenclature specifies the fusion of the thiophene ring at the 'c' face of the benzothiepin core. The ketone group is located at position 4, and the "(9H)" indicates a saturated carbon at position 9.

While data for the parent compound is scarce, a brominated derivative, 6-bromo-thieno[2,3-c] [1]benzothiepin-4(9H)-one, is documented under the CAS number 16277-43-3. This confirms the core structure and numbering system of the thieno[2,3-c]benzothiepin-4(9H)-one scaffold. The "[1]" in the name is an older nomenclature style indicating the position of the sulfur atom in the seven-membered thiepin ring.



Chemical Structure of Thieno[2,3-c]benzothiepin-4(9H)-one and its 6-bromo derivative:

(Image of the chemical structures would be placed here in a full report. For this text-based format, a description is provided.)

The parent compound has a hydrogen atom at each available position on the benzene and thiophene rings. The 6-bromo derivative has a bromine atom attached to the benzene ring at the position para to the fused thiophene.

Physicochemical Properties

Experimental physicochemical data for thieno[2,3-c]benzothiepin-4(9H)-one is not readily available in the literature. However, some predicted properties for its 6-bromo derivative have been reported. These are summarized in the table below.

Property	Thieno[2,3-c]benzothiepin- 4(9H)-one (Parent Compound)	6-bromo-thieno[2,3-c] [1]benzothiepin-4(9H)-one
CAS Number	Not Available	16277-43-3
Molecular Formula	C12H8OS2	C12H7BrOS2
Molecular Weight	232.32 g/mol	311.22 g/mol
Melting Point	Data Not Available	132-134 °C (Predicted)
Boiling Point	Data Not Available	464.8 ± 45.0 °C (Predicted)
Density	Data Not Available	$1.678 \pm 0.06 \text{ g/cm}^3 \text{ (Predicted)}$

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of thieno[2,3-c]benzothiepin-4(9H)-one has not been identified in the reviewed literature. However, based on general synthetic strategies for related thieno-fused heterocyclic systems, a plausible synthetic route can be proposed.

Proposed Synthetic Workflow

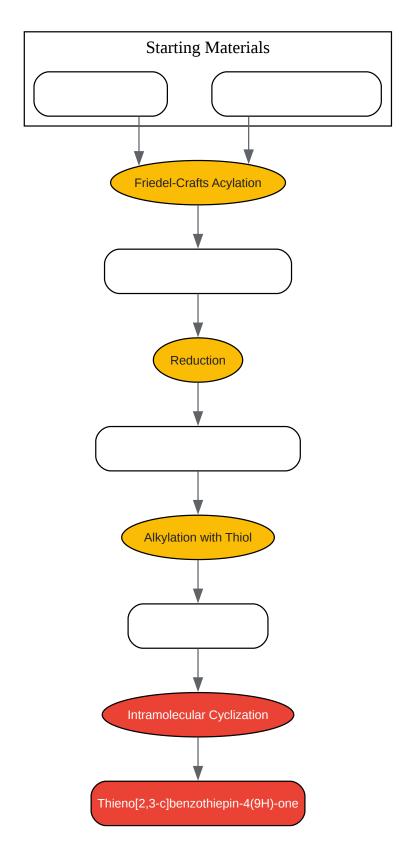


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A potential synthetic pathway could involve the construction of the seven-membered thiepin ring onto a pre-existing thiophene scaffold. This approach is conceptually illustrated in the workflow diagram below. The key steps would likely involve alkylation of a thiophene derivative followed by an intramolecular cyclization reaction to form the thiepinone ring.





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A plausible, hypothetical synthetic workflow for thieno[2,3-c]benzothiepin-4(9H)-one.



Representative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol that would require extensive optimization.

Step 1: Friedel-Crafts Acylation. To a solution of a suitable thiophene derivative in an inert solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added. A substituted benzoyl chloride is then added dropwise at low temperature. The reaction is stirred until completion, then quenched with water and extracted.

Step 2: Reduction of the Ketone. The resulting thiophene ketone intermediate is reduced to the corresponding methylene compound. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Step 3: Thioether Formation. The benzylic position of the reduced intermediate could be halogenated and subsequently reacted with a thiol containing a carboxylic acid or ester group to form a thioether.

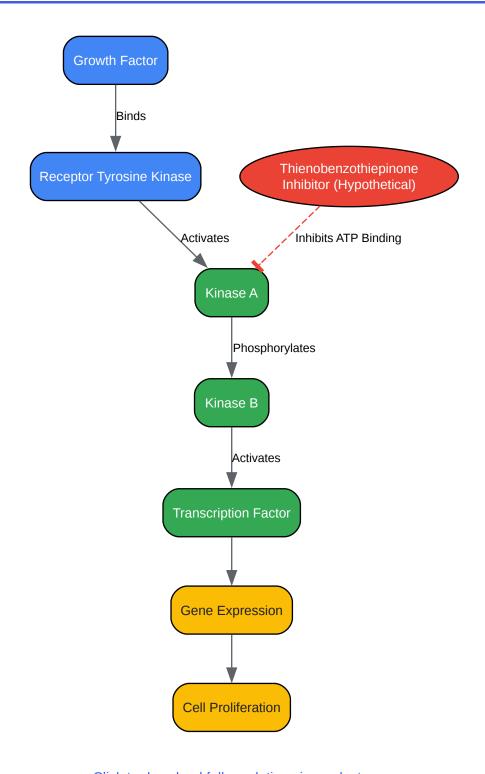
Step 4: Intramolecular Cyclization. The thioether intermediate is then subjected to an intramolecular cyclization to form the seven-membered ring. This could potentially be achieved through a Friedel-Crafts-type reaction under acidic conditions (e.g., polyphosphoric acid), leading to the formation of the thieno[2,3-c]benzothiepin-4(9H)-one core.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of thieno[2,3-c]benzothiepin-4(9H)-one. However, the broader class of thieno-fused heterocycles is known to exhibit a wide range of pharmacological properties. For instance, derivatives of thieno[2,3-d]pyrimidines and thieno[2,3-c]quinolines have been investigated for their potential as antimicrobial, anticancer, and antimalarial agents.

Given the structural features of many small molecule kinase inhibitors, it is plausible that a compound like thieno[2,3-c]benzothiepin-4(9H)-one could be investigated for such activity. The following diagram illustrates a hypothetical scenario where a "Thienobenzothiepinone Inhibitor" could interfere with a generic kinase signaling pathway.





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Hypothetical inhibition of a kinase cascade by a thienobenzothiepinone derivative.

It must be emphasized that this represents a speculative mechanism of action and is not based on experimental data for the specific compound in question.



Summary and Future Outlook

Thieno[2,3-c]benzothiepin-4(9H)-one is a structurally defined but poorly characterized compound. The existence of a brominated derivative in chemical databases confirms its core structure. However, a significant lack of experimental data on its physicochemical properties, synthesis, and biological activity highlights a gap in the scientific literature.

For researchers in medicinal chemistry and drug discovery, this presents an opportunity. The thieno[2,3-c]benzothiepinone scaffold is a novel heterocyclic system that warrants further investigation. Future research should focus on:

- Developing and validating a reliable synthetic route to produce thieno[2,3-c]benzothiepin-4(9H)-one and its derivatives in sufficient quantities for further study.
- Characterizing the fundamental physicochemical properties of the parent compound.
- Screening the compound and its analogues for a range of biological activities, potentially
 focusing on areas where other thieno-fused heterocycles have shown promise, such as
 oncology and infectious diseases.

Such studies would be invaluable in determining the potential of this novel scaffold for the development of new therapeutic agents.

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